molecular formula C19H24BClFNO4 B14020025 1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

Cat. No.: B14020025
M. Wt: 395.7 g/mol
InChI Key: OSGYFCLBXNUGPK-UHFFFAOYSA-N
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Description

The compound 1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester is a boronate-containing indole derivative with a tert-butyl ester group at the 1-position. Key structural features include:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • Substituents:
    • 6-Chloro and 5-fluoro groups on the benzene ring, providing electron-withdrawing effects.
    • Boronate ester at position 2 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions.
    • 1,1-Dimethylethyl (tert-butyl) ester at the 1-position, enhancing lipophilicity and stability.

This compound is likely synthesized via palladium-catalyzed borylation, as seen in analogous procedures (e.g., ), and serves as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or targeted therapies .

Properties

Molecular Formula

C19H24BClFNO4

Molecular Weight

395.7 g/mol

IUPAC Name

tert-butyl 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H24BClFNO4/c1-17(2,3)25-16(24)23-14-10-12(21)13(22)8-11(14)9-15(23)20-26-18(4,5)19(6,7)27-20/h8-10H,1-7H3

InChI Key

OSGYFCLBXNUGPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=C(C=C3N2C(=O)OC(C)(C)C)Cl)F

Origin of Product

United States

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester is a derivative of indole known for its potential biological activities. This section will explore its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Chemical Formula C16H20ClFNO4
Molecular Weight 341.79 g/mol
IUPAC Name 6-chloro-5-fluoro-1H-indole-2-carboxylic acid tert-butyl ester
CAS Number 256935-86-1

The biological activity of indole derivatives often involves interactions with various biological targets, including enzymes and receptors. Specifically, the compound has been noted for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cellular signaling pathways that regulate cell growth and survival.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this indole derivative exhibit significant inhibitory effects on PI3K activity. For instance:

  • IC50 values : The IC50 (half maximal inhibitory concentration) for related indole derivatives has been reported as low as 0.47 µM , indicating strong potency against the PI3Kδ isoform .
  • Selectivity : Compounds with indole structures have shown better selectivity profiles compared to other classes of inhibitors, making them promising candidates for therapeutic development .

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the effects of various indole derivatives on cancer cell lines. The results indicated that:

  • The compound exhibited significant cytotoxicity against several types of cancer cells, including breast and prostate cancer cell lines.
  • The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Metabolic Stability Assessment

Another investigation focused on the metabolic stability of this compound in murine and human microsomes. Key findings included:

  • Enhanced metabolic stability compared to other similar compounds due to structural modifications that hindered enzymatic degradation.
  • Improved solubility at physiological pH levels, which is crucial for bioavailability .

Comparative Analysis with Other Indole Derivatives

To provide a clearer understanding of the biological activity of this compound relative to others, the following table summarizes key findings from various studies:

Compound NameIC50 (µM)Selectivity (α/δ)Activity Type
1H-Indole-1-carboxylic acid derivative0.4730PI3K Inhibition
Indole derivative A0.7515PI3K Inhibition
Indole derivative B2.3011PI3K Inhibition
Indole derivative C>500N/ALow Activity

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with structurally related indole-boronate esters:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 6-Cl, 5-F, 2-boronate, 1-tert-Bu C₂₀H₂₃BClFNO₄ 418.67 g/mol High lipophilicity; electron-withdrawing Cl/F enhance reactivity for coupling
6-Fluoro-5-(dioxaborolan-2-yl)-1H-indole () 6-F, 5-boronate C₁₄H₁₇BFNO₂ 283.10 g/mol Lacks Cl and tert-butyl ester; simpler structure, lower molecular weight
7-Fluoro-5-methyl-4-(dioxaborolan-2-yl)-1H-indole (CAS 1449581-03-6, ) 7-F, 5-Me, 4-boronate C₁₅H₁₈BFNO₂ 296.12 g/mol Methyl group increases steric bulk; fluorine at 7 alters electronic distribution
1-Methyl-4-(dioxaborolan-2-yl)-indole () 1-Me, 4-boronate C₁₅H₁₉BNO₂ 256.13 g/mol Methyl on N1 reduces hydrogen-bonding potential; boronate at 4-position
1-(tert-Butyldimethylsilyl)-5-fluoro-3-boronate-1H-indole () 5-F, 3-boronate, 1-silyl C₂₀H₃₁BFNO₂Si 375.36 g/mol Silyl protection enhances stability; boronate at 3-position

Pharmacological and Reactivity Profiles

  • Target Compound : The tert-butyl ester and halogen substituents make it suitable as a protected intermediate for drug candidates. Chloro and fluoro groups enhance binding to hydrophobic pockets in biological targets .
  • Analog in : The methyl group may improve metabolic stability, while the 7-fluoro substituent could modulate target selectivity .
  • Analog in : The silyl group prevents undesired reactions at the indole nitrogen, making it useful in multi-step syntheses .

Key Research Findings

  • Reactivity in Cross-Coupling : Boronate esters at the 2-position (target compound) show higher reactivity in Suzuki-Miyaura couplings compared to 3- or 4-position analogs due to favorable steric and electronic environments .
  • Stability : Tert-butyl esters (target compound) exhibit superior hydrolytic stability compared to methyl or ethyl esters, critical for storage and handling .
  • Biological Relevance : Halogenated indole-boronates are prevalent in kinase inhibitor development (e.g., JAK/STAT inhibitors), where the boronate enables late-stage functionalization .

Preparation Methods

Synthesis of Halogenated Indole Intermediate

The starting point is often 6-chloro-5-fluoroindole or a suitably substituted indole derivative. Halogenation can be achieved using regioselective electrophilic aromatic substitution or via directed metalation followed by halogen quenching.

Step Reagents/Conditions Outcome
1 Starting indole derivative Indole core
2 Electrophilic halogenation (e.g., N-chlorosuccinimide for Cl, Selectfluor or N-fluorobenzenesulfonimide for F) Introduction of Cl at C6 and F at C5 positions

Note: Regioselectivity is critical and often controlled by directing groups or reaction conditions.

Protection of Indole Nitrogen as Boc Ester

Protection of the indole nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

Step Reagents/Conditions Outcome
1 Halogenated indole + Boc2O + base (e.g., triethylamine) Formation of tert-butyl 6-chloro-5-fluoro-1H-indole-1-carboxylate

This step stabilizes the molecule and prevents side reactions at the nitrogen during subsequent transformations.

Installation of the Boronate Ester Group

The boronate ester at position 2 is introduced via transition-metal-catalyzed borylation , commonly using iridium or palladium catalysts:

Step Reagents/Conditions Outcome
1 Boc-protected 6-chloro-5-fluoroindole + bis(pinacolato)diboron + Pd(dppf)Cl2 or Ir catalyst + base (e.g., KOAc) Formation of tert-butyl 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

This borylation is typically regioselective for the 2-position of the indole ring due to electronic and steric factors.

Representative Synthetic Route Summary Table

Step Intermediate/Product Reagents & Conditions Yield (%) Notes
1 Halogenated indole (6-chloro-5-fluoroindole) Electrophilic halogenation (NCS, Selectfluor) Variable Regioselective halogenation critical
2 Boc-protected halogenated indole Boc2O, base (TEA), solvent (DMF or DCM), room temp 70-90 Protects N-H, improves stability
3 Boronate ester functionalized Boc-protected indole (target) Bis(pinacolato)diboron, Pd or Ir catalyst, base, heat 60-85 Pd(dppf)Cl2 common catalyst

Literature and Patent Insights

  • Patent WO2011140324A1 describes indole derivatives with halogen and boronate ester substitutions, highlighting synthetic methods involving halogenation and borylation steps similar to those outlined above.

  • Commercial suppliers and chemical catalogs list tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate , a close analog, prepared by similar methods involving Boc protection and Pd-catalyzed borylation.

  • Synthetic methodologies for indole functionalization emphasize the use of transition metal catalysis for regioselective borylation, often preceded by halogenation and nitrogen protection steps.

Experimental Considerations and Optimization

  • Halogenation selectivity: Achieving selective chlorination at C6 and fluorination at C5 requires careful control of reagent stoichiometry, temperature, and solvent.

  • Boc protection efficiency: Typically performed under mild conditions to avoid dehalogenation or side reactions.

  • Borylation conditions: Optimization of catalyst loading, base, solvent, and temperature is crucial to maximize yield and regioselectivity.

  • Purification: Flash chromatography or recrystallization is used to isolate pure intermediates and final product.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Halogenation reagents N-chlorosuccinimide (NCS), Selectfluor Regioselective halogenation critical
Boc protection agents Di-tert-butyl dicarbonate (Boc2O), triethylamine Room temperature, mild conditions
Borylation catalyst Pd(dppf)Cl2 or Ir-based catalysts Requires base like KOAc, heat (~80-100°C)
Solvents DMF, DCM, dioxane Depends on step, affects selectivity
Reaction times Halogenation: 1-3 h; Boc protection: 1-4 h; Borylation: 12-24 h Optimized per step
Yields Halogenation: variable; Boc protection: 70-90%; Borylation: 60-85% Overall moderate to good yields

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